molecular formula C14H11NO4 B14723142 4-Nitronaphthalen-1-yl but-2-enoate CAS No. 6549-17-3

4-Nitronaphthalen-1-yl but-2-enoate

Cat. No.: B14723142
CAS No.: 6549-17-3
M. Wt: 257.24 g/mol
InChI Key: OJUTYTOOFATBGI-UHFFFAOYSA-N
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Description

4-Nitronaphthalen-1-yl but-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . This compound features a nitro group attached to the naphthalene ring and a but-2-enoate ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitronaphthalen-1-yl but-2-enoate can be achieved through various methods. One common approach involves the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters. The reaction conditions typically involve the use of a rhodium catalyst and specific solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. The scalability of the Rh(III)-catalyzed method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitronaphthalen-1-yl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include amino-naphthalene derivatives, reduced naphthalene esters, and substituted naphthalene compounds. These products have various applications in different fields.

Scientific Research Applications

4-Nitronaphthalen-1-yl but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitronaphthalen-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities . The exact molecular targets and pathways may vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitronaphthalen-1-yl but-2-enoate is unique due to its combination of a nitro group and a but-2-enoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other naphthalene derivatives.

Properties

CAS No.

6549-17-3

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-nitronaphthalen-1-yl) but-2-enoate

InChI

InChI=1S/C14H11NO4/c1-2-5-14(16)19-13-9-8-12(15(17)18)10-6-3-4-7-11(10)13/h2-9H,1H3

InChI Key

OJUTYTOOFATBGI-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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